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Compound of Interest

Compound Name: ML365

Cat. No.: B609156 Get Quote

ML365 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential

information regarding the use of ML365, with a specific focus on addressing concerns about

cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML365?

A1: ML365 is a potent and selective small molecule inhibitor of the TASK-1 (TWIK-related acid-

sensitive potassium channel 1), also known as KCNK3, a two-pore domain potassium channel.

[1][2] These channels are crucial for regulating cell membrane potential and are involved in

various physiological processes.[1] ML365 blocks TASK-1 channels with high selectivity,

showing an IC₅₀ of 4 nM in thallium influx assays and 16 nM in electrophysiology assays.[3]

Q2: Does ML365 exhibit cytotoxicity at high concentrations?

A2: Published data indicates that ML365 does not exhibit significant acute cytotoxicity at

standard working concentrations. Studies have shown no significant cell death in various cell

lines at concentrations up to 30 μM.[1][2][3] For example, a 24-hour incubation with up to 10

μM of ML365 did not cause significant cytotoxicity in Chinese Hamster Ovary (CHO) cells.[1]

Similarly, studies on RAW264.7 macrophage cells also reported no cytotoxicity.[4][5]

Q3: I am observing unexpected cell death in my experiment with ML365. What could be the

cause?
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A3: If you are observing cytotoxicity, especially at concentrations below 30 μM, consider the

following possibilities:

Compound Solubility: ML365 is highly soluble in fresh, anhydrous DMSO, but its solubility

can be reduced in moisture-absorbing DMSO.[2][3] Compound precipitation in cell culture

media can lead to inaccurate concentrations and may cause physical stress to cells, which

can be misinterpreted as cytotoxicity.

Off-Target Effects in a Specific Model: While ML365 is highly selective for TASK-1 over other

potassium channels like TASK-3, hERG, Kir2.1, and KCNQ2, unforeseen off-target effects in

a specific, sensitive cell line cannot be entirely ruled out, although this is not documented in

major screening panels.[1][3]

Experimental Confounders: Ensure that the vehicle control (e.g., DMSO) concentration is

identical across all wells and is not at a toxic level for your specific cell line. Review the

overall health and confluence of your cells before treatment, as stressed cells may be more

susceptible to any compound.

Q4: What are the recommended solvent and storage conditions for ML365?

A4: For in vitro studies, ML365 should be dissolved in fresh, high-quality DMSO to prepare a

concentrated stock solution (e.g., 72 mg/mL or higher).[2][3] It is crucial to use newly opened or

properly stored anhydrous DMSO, as the compound's solubility is sensitive to moisture.[2]

Store the DMSO stock solution at -20°C. For final experimental concentrations, dilute the stock

solution in your cell culture medium. Ensure the final DMSO concentration in the medium is low

(typically ≤ 0.1%) and consistent across all experimental and control groups.

Troubleshooting Guide: Unexpected Cytotoxicity
If you encounter unexpected levels of cell death, follow this troubleshooting workflow.

Logical Troubleshooting Workflow for Unexpected Cytotoxicity
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Start: Unexpected
Cytotoxicity Observed

1. Check Compound Solubility
- Was fresh DMSO used?

- Any visible precipitate in media?

Yes, precipitate
observed

Yes

No precipitate
observed

No

Action: Prepare fresh stock.
Consider sonication or warming.

Filter-sterilize media after dilution.

2. Verify Experimental Controls
- Is DMSO vehicle control non-toxic?
- Were cells healthy pre-treatment?

Controls show
toxicity/stress

Yes

Controls look
OK

No

Action: Optimize experiment.
Lower DMSO concentration.

Use healthier, lower-passage cells.

3. Re-evaluate Concentration
- Confirm dilution calculations.

- Is concentration > 30 µM?

Yes, > 30 µM

Yes

No, ≤ 30 µM

No

Result: Potential for off-target or
intrinsic compound effects at high conc.
Action: Perform dose-response curve.

4. Assess Cytotoxicity Assay
- Run positive/negative controls for the assay itself.

- Is the assay method appropriate?

Conclusion: Issue is likely specific to
the cell model or an unknown

off-target effect. Consider alternative
assays or cell lines.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for ML356 cytotoxicity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b609156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table summarizes the available cytotoxicity data for ML365 from published

studies.

Cell Line
Concentrati
on Range

Incubation
Time

Assay Type Result Citation

CHO
1 µM, 3 µM,

10 µM
24 hours LDH Release

No significant

cytotoxicity

observed.

[1]

Various (Cell-

based HTS)
Up to 30 µM Not specified Not specified

No acute

toxicity

observed.

[1][2][3]

RAW264.7 Not specified Not specified Not specified

No

cytotoxicity

observed.

[4][5]

Experimental Protocols
Protocol: Assessing ML365 Cytotoxicity using an LDH
Release Assay
This protocol describes how to measure the release of lactate dehydrogenase (LDH) from

damaged cells as an indicator of cytotoxicity.

Experimental Workflow for LDH Cytotoxicity Assay
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Preparation

Treatment

LDH Assay

1. Plate Cells
(e.g., 10,000 cells/well)

in a 96-well plate

2. Incubate 24h
for cell adherence

3. Prepare ML365 Dilutions
and Controls in media

4. Add Compounds to Wells
- ML365 (various conc.)

- Vehicle (DMSO) Control
- Lysis (Max LDH) Control

- No-Cell (Background) Control

5. Incubate for desired time
(e.g., 24 hours)

6. Transfer Supernatant
to a new plate

7. Add LDH Reaction Mix

8. Incubate 30 min
at Room Temperature (dark)

9. Add Stop Solution

10. Read Absorbance
at 490 nm

Click to download full resolution via product page

Caption: Workflow for a lactate dehydrogenase (LDH) assay.
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Methodology:

Cell Plating:

Seed your cells of interest (e.g., CHO, HEK293, etc.) into a clear, flat-bottom 96-well plate

at a density that will result in 70-80% confluency at the time of the assay.

Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Preparation of Treatment Solutions:

Prepare a dilution series of ML365 in your complete cell culture medium from a DMSO

stock. A typical concentration range to test would be 0.1 µM to 50 µM.

Vehicle Control: Prepare medium with the highest concentration of DMSO that will be used

in the treatment wells (e.g., 0.1%).

Maximum LDH Release Control: Prepare wells that will be treated with a lysis solution

(often provided in LDH assay kits) to cause 100% cell death.

Background Control: Prepare wells with medium but no cells.

Cell Treatment:

Carefully remove the old medium from the wells.

Add 100 µL of the prepared treatment solutions (ML365 dilutions, vehicle control) to the

appropriate wells.

Add 100 µL of lysis solution to the "Maximum Release" wells.

Incubate the plate for the desired exposure time (e.g., 24 hours) under standard culture

conditions.

LDH Measurement:

Following incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached

cells.[6]
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Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g.,

CytoTox 96®).

Add 50 µL of the reaction mixture to each well of the new plate.[6]

Incubate for 30 minutes at room temperature, protected from light.[6]

Add 50 µL of Stop Solution to each well.[6]

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (no-cell control) from all other readings.

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 *

(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release -

Spontaneous LDH Release)

Spontaneous LDH Release is the absorbance from the vehicle control wells.

Signaling Pathway Visualization
ML365 functions by directly inhibiting the TASK-1 potassium channel, which leads to a change

in the cell's membrane potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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